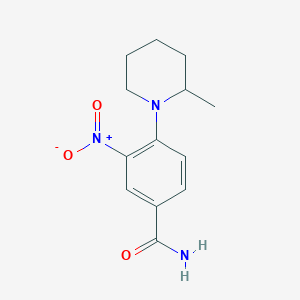
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide
Descripción general
Descripción
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has gained significant attention in scientific research due to its potent pharmacological properties. MNBA belongs to the class of nitrobenzamides, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is still not fully understood. However, studies have suggested that 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in regulating inflammation and cell survival. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has also been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xL. In addition, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to inhibit the activation of various pro-inflammatory cytokines, including TNF-α and IL-6. Moreover, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. However, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide also has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Future studies should focus on optimizing the synthesis method of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide to improve its solubility and bioavailability. Moreover, studies should investigate the pharmacokinetics and pharmacodynamics of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide to determine its safety and efficacy in humans. Additionally, studies should explore the potential of 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. Additionally, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, 4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-4-2-3-7-15(9)11-6-5-10(13(14)17)8-12(11)16(18)19/h5-6,8-9H,2-4,7H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIWJUFTWNMJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4137371.png)
![4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137379.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4137380.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B4137388.png)
![6-isopropyl-2-(methylthio)-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4137404.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4137405.png)
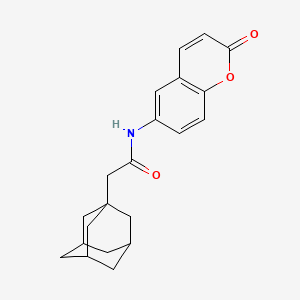
![methyl 5-({[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4137423.png)
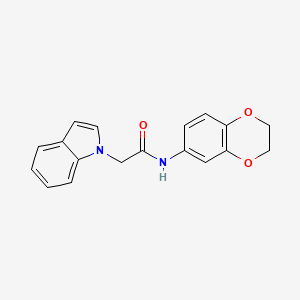
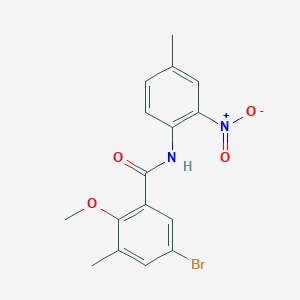
![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
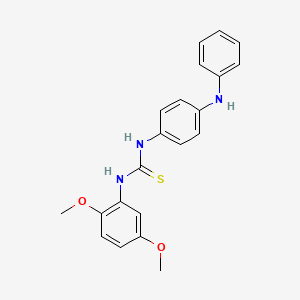
![N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4137454.png)
